3-Fluoro-4-phenylpyrrolidine hydrochloride
Description
Significance of Pyrrolidine (B122466) Scaffolds in Synthetic Chemistry
The pyrrolidine ring is a ubiquitous structural motif found in a vast number of natural products, pharmaceuticals, and catalysts. researchgate.netnih.gov Its prevalence stems from its versatile nature as a chiral scaffold, offering a three-dimensional arrangement of substituents that can effectively interact with biological targets. nih.gov The non-planar, puckered conformation of the pyrrolidine ring allows for the precise spatial orientation of functional groups, a critical factor in molecular recognition and binding affinity. nih.gov
Many successful drugs across various therapeutic areas, including antiviral, anticancer, and central nervous system agents, incorporate the pyrrolidine moiety within their structures. researchgate.netnih.gov Furthermore, pyrrolidine derivatives, particularly the amino acid proline, are widely employed as organocatalysts in asymmetric synthesis, facilitating the stereoselective formation of complex molecules. nih.govsemanticscholar.org The inherent chirality and conformational rigidity of the pyrrolidine scaffold make it an invaluable building block for the construction of stereochemically complex and biologically active compounds. nih.govnih.gov
Role of Fluorine in Modulating Molecular Properties and Reactivity of Heterocycles
The introduction of fluorine into organic molecules, a strategy known as fluorination, has become a powerful tool in medicinal chemistry and materials science. ossila.comnih.gov The unique properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can dramatically alter the physicochemical and biological properties of a parent compound. semanticscholar.orgossila.com
In the context of heterocyclic chemistry, fluorination can lead to:
Enhanced Metabolic Stability: The robust nature of the C-F bond can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug. ossila.com
Increased Lipophilicity: The introduction of fluorine can enhance a molecule's ability to permeate biological membranes, improving its absorption and distribution. nih.gov
Modulation of Basicity: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic nitrogen atoms in a heterocycle, which can be crucial for optimizing drug-receptor interactions and pharmacokinetic profiles. semanticscholar.org
Conformational Control: Stereoelectronic effects, such as the gauche effect, arising from fluorine substitution can impose specific conformational preferences on the heterocyclic ring, influencing its shape and ability to bind to a target. scispace.com
Improved Binding Affinity: Fluorine atoms can participate in favorable interactions with biological targets, including hydrogen bonding and dipole-dipole interactions, leading to enhanced potency. ossila.com
These fluorine-induced modifications provide a rational approach for fine-tuning the properties of heterocyclic compounds to meet specific therapeutic or material science objectives.
Overview of 3-Fluoro-4-phenylpyrrolidine Hydrochloride within the Fluorinated Heterocycle Class
This compound represents a specific example within the broader class of fluorinated pyrrolidines. While detailed research findings exclusively focused on this particular compound are not extensively available in peer-reviewed literature, its structure suggests its potential as a valuable building block in organic synthesis and medicinal chemistry.
The molecule combines the key features of a pyrrolidine scaffold with the strategic placement of both a fluorine atom and a phenyl group. The hydrochloride salt form enhances its water solubility and stability, making it suitable for various applications.
Key Structural Features and Potential Significance:
Fluorine at the 3-position: The placement of fluorine at the C-3 position of the pyrrolidine ring is expected to influence the molecule's conformation and the basicity of the nitrogen atom through inductive effects. This substitution can create unique stereoelectronic environments that may be exploited in the design of targeted bioactive molecules.
Chirality: The substitution pattern at positions 3 and 4 creates two stereocenters, leading to the possibility of four different stereoisomers. The specific stereoisomer of this compound will be critical in determining its biological and chemical properties, as biological systems are often highly stereoselective.
Given the established importance of both the pyrrolidine scaffold and the strategic use of fluorine in drug discovery, this compound and its derivatives are promising candidates for the synthesis of novel compounds with potential applications in various therapeutic areas. Further research into the synthesis, stereochemical control, and biological evaluation of this compound is warranted to fully elucidate its potential.
Interactive Data Tables
Table 1: Physicochemical Properties of Related Fluorinated Pyrrolidine Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Reference |
| (R)-(-)-3-Fluoropyrrolidine hydrochloride | C4H9ClFN | 125.57 | ossila.com |
| (S)-(+)-3-Fluoropyrrolidine hydrochloride | C4H9ClFN | 125.57 | ossila.com |
| 3-Fluoro-4-methyl-α-Pyrrolidinovalerophenone hydrochloride | C16H22FNO · HCl | 299.8 | nih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C10H13ClFN |
|---|---|
Molecular Weight |
201.67 g/mol |
IUPAC Name |
3-fluoro-4-phenylpyrrolidine;hydrochloride |
InChI |
InChI=1S/C10H12FN.ClH/c11-10-7-12-6-9(10)8-4-2-1-3-5-8;/h1-5,9-10,12H,6-7H2;1H |
InChI Key |
GIZSGVXLLJKWCI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CN1)F)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Reaction Mechanisms and Mechanistic Investigations
Detailed Reaction Pathways for Pyrrolidine (B122466) Formation
The formation of the 4-phenylpyrrolidine core can be accomplished through several powerful synthetic strategies, including cycloadditions and intramolecular cyclizations.
The transition-metal-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with alkenes is one of the most potent methods for the stereocontrolled synthesis of pyrrolidines. nih.gov This approach allows for the construction of the five-membered ring with control over the stereochemistry of the newly formed chiral centers.
In the context of forming a 4-phenylpyrrolidine, a styrene (B11656) derivative serves as the dipolarophile. The reaction involves an in-situ generated azomethine ylide, which is a 1,3-dipole, reacting with the styrene. Copper(I) catalysts are often employed to facilitate this enantioselective transformation. nih.govrsc.org
Mechanistic studies, including Density Functional Theory (DFT) calculations, have been performed to understand the reaction pathway. For a non-fluorinated dipolarophile like styrene, the reaction is proposed to proceed through a concerted mechanism. nih.gov However, when fluorinated styrenes are used, the reaction pathway shifts to a stepwise mechanism. nih.gov This change is attributed to the electronic effects of the fluorine atoms, which stabilize potential intermediates. The fluorine atoms play a crucial role in activating the dipoles for the reaction. rsc.org
Table 1: Mechanistic Pathway Comparison in 1,3-Dipolar Cycloaddition
| Dipolarophile | Proposed Mechanism | Activation Energy (ΔG‡) of Key Transition State | Reference |
|---|---|---|---|
| Styrene | Concerted | ~24.6 kcal mol⁻¹ | nih.gov |
This data indicates that the presence of fluorine can lower the activation energy barrier, facilitating the cycloaddition. The reaction's stereoselectivity is controlled by the chiral ligand attached to the metal catalyst, guiding the approach of the dipole and dipolarophile to yield highly enantioenriched pyrrolidine products. nih.govrsc.org
The intramolecular aza-Michael addition is another robust strategy for the synthesis of the pyrrolidine ring. rsc.orgresearchgate.net This reaction involves the cyclization of a molecule containing both an amine nucleophile and a Michael acceptor (typically an α,β-unsaturated carbonyl or sulfone). nih.gov
The mechanism proceeds via the nucleophilic attack of the amine onto the β-carbon of the electron-deficient alkene. This forms a five-membered ring and generates a new stereocenter. The reaction can be catalyzed by either acid or base, which activates the Michael acceptor or enhances the nucleophilicity of the amine, respectively. In many cases, the reaction proceeds as a cascade, where the initial formation of a secondary amine in an intermolecular aza-Michael addition is followed by an intramolecular cyclization step to form the stable five-membered pyrrolidone ring. frontiersin.orgnih.gov
For the synthesis of a 3-fluoropyrrolidine, a precursor such as an aminofluorovinylsulfone can be employed. nih.gov The mechanism involves the direct intramolecular attack of the amine on the fluorinated vinyl sulfone. This cyclization has been observed to be highly diastereoselective, leading preferentially to the anti-configured pyrrolidine product. nih.gov The stereochemical outcome is dictated by the transition state geometry during the ring-closing step.
The Nitro-Mannich reaction, also known as the aza-Henry reaction, is a carbon-carbon bond-forming reaction between a nitroalkane and an imine to yield a β-nitroamine. nih.gov This product is a versatile intermediate that can be used to construct substituted pyrrolidines through subsequent cascade reactions. nih.govacs.org
The general mechanism for a base-catalyzed Nitro-Mannich reaction involves the deprotonation of the nitroalkane by a base to form a nitronate anion. This nucleophilic nitronate then adds to the electrophilic carbon of the imine. The reaction is facilitated by electron-withdrawing groups on the imine, which increase the polarizability of the C=N double bond. nih.gov
To form a pyrrolidine, the initial Nitro-Mannich reaction can be coupled with a subsequent hydroamination or lactamization step in a one-pot cascade. nih.govresearchgate.netox.ac.uk For instance, a precursor containing an allene (B1206475) group can undergo an organocatalyzed asymmetric Nitro-Mannich reaction followed by a gold-catalyzed hydroamination, where the newly formed amine attacks the allene to close the ring. acs.org This cascade approach allows for the rapid construction of molecular complexity and provides access to trisubstituted pyrrolidines with excellent diastereo- and enantioselectivities. acs.org
Mechanisms of Fluorine Introduction
The introduction of a fluorine atom onto the pyrrolidine ring can be achieved either by building the ring with a fluorine-containing starting material or by fluorinating a pre-formed pyrrolidine precursor.
Electrophilic fluorination involves the reaction of a carbon-centered nucleophile, such as an enolate or enol ether, with an electrophilic source of fluorine ("F+"). wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor, are the most common, stable, and safe electrophilic fluorinating agents. wikipedia.org
The precise mechanism of electrophilic fluorination remains a subject of investigation, with evidence supporting both a direct nucleophilic attack on fluorine (SN2-type) and a single-electron transfer (SET) pathway. wikipedia.org In the SN2 mechanism, the lone pair of the nucleophilic carbon attacks the partially positive fluorine atom of the N-F reagent, displacing the nitrogen-containing leaving group. The SET mechanism involves an initial transfer of an electron from the nucleophile to the fluorinating agent, followed by the collapse of the resulting radical pair.
A practical strategy for synthesizing a 3-fluoro-4-phenylpyrrolidine derivative involves the fluorination of a corresponding 4-phenylpyrrolidin-3-one precursor. A similar approach has been demonstrated in the synthesis of 3-fluoro-4-hydroxyprolines, where the enolate of an N-Boc-4-oxo-l-proline derivative is generated and then reacted with an electrophilic fluorinating agent like NFSI to install the fluorine at the C3 position. nih.gov
Table 2: Common Electrophilic Fluorinating Reagents
| Reagent Name | Acronym | Structural Class |
|---|---|---|
| N-Fluorobenzenesulfonimide | NFSI | N-Fluorosulfonimide |
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor | Cationic N-F Reagent |
Ring-opening fluorination provides a powerful method for introducing fluorine with concomitant formation of a functionalized acyclic backbone, which can then be cyclized. A common strategy is the nucleophilic ring-opening of a strained three-membered ring, such as an aziridine (B145994), with a fluoride (B91410) source. ucla.edu This reaction produces valuable β-fluoroamines, which are direct precursors to 3-fluoropyrrolidines. ucla.edu
The mechanism of aziridine ring-opening is highly dependent on the reaction conditions and the substitution pattern of the aziridine. frontiersin.org The reaction often requires activation of the aziridine by a Lewis acid. In cooperative catalysis systems, a chiral complex (e.g., (salen)Co) can deliver the fluoride nucleophile while a second Lewis acid (e.g., Ti(IV)) activates the aziridine by coordinating to the nitrogen atom. ucla.edu This coordination enhances the electrophilicity of the aziridine ring carbons, making them more susceptible to nucleophilic attack by fluoride. The fluoride ion then attacks one of the ring carbons in an SN2 fashion, leading to the opening of the ring and the formation of a trans-β-fluoroamine. The regioselectivity of the attack—at the more substituted versus the less substituted carbon—is controlled by steric and electronic factors of the aziridine substituents. frontiersin.org
Stereochemical Control in Reaction Mechanisms
The synthesis of 3-fluoro-4-phenylpyrrolidine hydrochloride presents significant stereochemical challenges, as the molecule contains two stereocenters at the C3 and C4 positions of the pyrrolidine ring. Controlling the relative (diastereoselectivity) and absolute (enantioselectivity) configuration of these centers is crucial. The stereochemical outcome of the reaction is determined during the key bond-forming steps that create the pyrrolidine ring or introduce the fluorine substituent.
Diastereoselectivity in the synthesis of 3,4-disubstituted pyrrolidines, such as 3-fluoro-4-phenylpyrrolidine, refers to the preferential formation of one diastereomer (e.g., cis or trans) over the other. This selectivity originates from differences in the activation energies of the transition states leading to the different diastereomeric products. The primary factors influencing this energy difference are steric and stereoelectronic effects. beilstein-journals.org
In the context of a [3+2] cycloaddition reaction, a common method for synthesizing pyrrolidine rings, the diastereoselectivity is determined by the endo or exo approach of the dipolarophile to the azomethine ylide. nih.gov Steric hindrance between substituents on the two reacting species often dictates the preferred pathway. Larger substituents will orient themselves to minimize steric clash in the transition state, thereby favoring one diastereomer. For instance, increasing the steric bulk of substituents on the amide nitrogen in certain reductive [3+2] cycloaddition reactions has been shown to improve diastereocontrol. acs.org
Alternatively, if the pyrrolidine ring is formed first and the fluorine is introduced later via electrophilic fluorination of an enolate, the existing phenyl group at C4 will direct the incoming fluorinating agent. The phenyl group can shield one face of the molecule, forcing the fluorinating agent to approach from the less hindered face, resulting in the preferential formation of a single diastereomer. nih.gov The conformational preference of the pyrrolidine ring, which can be influenced by substituents and solvent, also plays a critical role in directing the approach of reagents. beilstein-journals.org
Table 1: Factors Influencing Diastereoselectivity in Pyrrolidine Synthesis
| Factor | Description |
|---|---|
| Steric Hindrance | Repulsive interactions between bulky groups on reactants or within a molecule, which favor transition states and conformations that minimize these interactions. |
| Stereoelectronic Effects | The influence of the spatial arrangement of orbitals on the reaction pathway, such as the generalized anomeric effect (nN→σ*CF) which can stabilize specific conformations in fluorinated pyrrolidines. beilstein-journals.org |
| Reaction Temperature | Lower temperatures typically enhance selectivity by amplifying the small energy differences between competing transition states. |
| Solvent Effects | The polarity and coordinating ability of the solvent can stabilize or destabilize transition states and influence conformational equilibria of the reactants. |
| Protecting Groups | The size and nature of protecting groups, particularly on the pyrrolidine nitrogen, can exert significant steric control over the reaction. |
Achieving enantioselectivity in addition to diastereoselectivity requires the use of chiral molecules that can differentiate between the prochiral faces of a substrate or the enantiomeric transition states. This is accomplished using either chiral catalysts or chiral auxiliaries.
Chiral Catalysts: These are chiral substances that accelerate a chemical reaction without being consumed, creating a chiral environment that forces the reaction to proceed through a specific stereochemical pathway. For pyrrolidine synthesis, several classes of catalysts are employed:
Organocatalysts: Small organic molecules, often derived from natural amino acids like proline, are highly effective. mdpi.comrsc.org Chiral phosphoric acids, for example, can act as Brønsted acid catalysts, activating substrates and controlling the stereochemical outcome through a network of non-covalent interactions in a well-defined transition state. whiterose.ac.ukrsc.org
Transition Metal Catalysts: Complexes of metals like palladium, rhodium, or copper with chiral ligands are widely used. researchgate.net These catalysts are effective in reactions such as asymmetric allylic substitution or cycloadditions. The chiral ligands create a spatially defined pocket around the metal center, dictating how the substrates coordinate and react.
Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a reactant to direct the stereochemical outcome of a subsequent reaction. nih.gov After the desired stereocenter(s) have been established, the auxiliary is removed. Methodologies utilizing auxiliaries such as Ellman's imine or Oppolzer's sultam have been developed for the diastereo-controlled synthesis of complex molecules, which can be adapted for specific targets. rsc.org The auxiliary exerts steric control, blocking one face of the reacting molecule and forcing the reagent to attack from the opposite, unhindered face. This method is highly reliable but less atom-economical than catalytic approaches due to the need for additional steps to attach and remove the auxiliary.
Table 2: Comparison of Chiral Strategies in Asymmetric Pyrrolidine Synthesis
| Strategy | Mechanism of Control | Advantages | Disadvantages |
|---|---|---|---|
| Chiral Catalyst | Creates a transient chiral environment, lowering the energy of one transition state over its enantiomer. | High turnover, high atom economy, applicable to a wide range of reactions. | Catalyst development can be complex; may require low temperatures or sensitive conditions. |
| Chiral Auxiliary | Covalently attached to the substrate to provide steric hindrance and direct the approach of reagents. rsc.org | High reliability and predictability, often yields very high diastereoselectivity. | Stoichiometric use of the chiral moiety, requires extra synthetic steps for attachment and removal. |
Computational and Theoretical Insights into Reaction Mechanisms
Computational chemistry provides powerful tools for understanding the intricate details of reaction mechanisms, particularly for complex stereoselective transformations. rsc.org By modeling the reaction at a molecular level, researchers can gain insights that are difficult or impossible to obtain through experimental means alone.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net It is widely applied to study reaction mechanisms by calculating the potential energy surface of a reaction, which includes the structures and energies of reactants, products, intermediates, and, most importantly, transition states. nih.gov
For the synthesis of 3-fluoro-4-phenylpyrrolidine, DFT calculations can be used to:
Identify the Lowest Energy Pathway: By comparing the calculated activation energies (ΔG‡) of different possible reaction pathways (e.g., cis vs. trans formation), DFT can predict which diastereomer will be the major product. The pathway with the lowest-energy transition state is kinetically favored. acs.org
Analyze Transition State Geometry: DFT provides a three-dimensional structure of the transition state, revealing the key atomic interactions responsible for selectivity. This allows researchers to visualize and quantify the steric clashes or stabilizing non-covalent interactions (like hydrogen bonding) that differentiate the competing pathways.
Rationalize the Role of Catalysts: DFT can model the interaction between a chiral catalyst and the substrates. These calculations can explain how the catalyst creates a chiral pocket and why this specific environment favors the formation of one stereoisomer over others. whiterose.ac.uk
Studies on related pyrrolidine systems have successfully used DFT to elucidate the origin of regio- and diastereoselectivity in cycloaddition reactions, confirming that the observed product arises from the most energetically favorable transition state. acs.orgnih.gov
Table 3: Illustrative DFT Data for Competing Transition States (TS)
| Transition State | Pathway | Relative Energy (ΔG‡, kcal/mol) | Predicted Outcome |
|---|---|---|---|
| TS-A | Leads to trans diastereomer | 0.0 (Reference) | Major Product |
| TS-B | Leads to cis diastereomer | +2.5 | Minor Product |
| TS-C | Leads to regioisomer | +5.0 | Not Observed |
Note: This table is illustrative. Actual values would be derived from specific DFT calculations on the reaction system.
Frontier Molecular Orbital (FMO) theory is a model that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reactants to explain and predict chemical reactivity. youtube.com The interaction between the HOMO of one molecule (the nucleophile) and the LUMO of another (the electrophile) is the most significant for bond formation. acs.org
In the context of a [3+2] cycloaddition to form the pyrrolidine ring, FMO analysis helps to understand:
Reactivity: A smaller energy gap between the HOMO of the 1,3-dipole and the LUMO of the dipolarophile leads to a stronger interaction and a faster reaction.
Regioselectivity: The reaction occurs between the atoms with the largest orbital coefficients in the respective HOMO and LUMO. FMO analysis can predict which ends of the dipole and dipolarophile will connect.
Stereoselectivity: The secondary orbital interactions, which are stabilizing interactions between other parts of the molecules (not involved in the primary bond formation), can lower the energy of one transition state (e.g., endo) relative to another (exo). This difference in stabilization explains the preference for a particular diastereomer.
By analyzing how substituents like fluorine and phenyl groups alter the energies and orbital coefficients of the frontier orbitals, FMO theory provides a qualitative, yet powerful, explanation for the observed selectivity in the synthesis of 3-fluoro-4-phenylpyrrolidine. acs.org
Spectroscopic and Structural Elucidation of 3 Fluoro 4 Phenylpyrrolidine Hydrochloride
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of 3-Fluoro-4-phenylpyrrolidine hydrochloride in solution. By analyzing various NMR experiments, it is possible to map the connectivity, configuration, and conformational preferences of the molecule. The presence of fluorine provides a unique spectroscopic probe for detailed analysis. nih.gov
The ¹H NMR spectrum provides detailed information about the chemical environment of each proton. The signals for the pyrrolidine (B122466) ring protons are typically found in the aliphatic region (approx. 3.0-4.5 ppm), while the phenyl group protons appear in the aromatic region (approx. 7.2-7.5 ppm). The proton attached to the fluorine-bearing carbon (H3) and the proton on the phenyl-bearing carbon (H4) are of particular diagnostic importance.
The relative stereochemistry of the fluorine and phenyl substituents (cis or trans) significantly influences the chemical shifts and, crucially, the proton-proton coupling constants (³JHH). These coupling constants, governed by the dihedral angle between adjacent protons as described by the Karplus relationship, are instrumental in conformational analysis. organicchemistrydata.org For instance, a larger coupling constant between H3 and H4 would suggest a dihedral angle approaching 180°, characteristic of a trans configuration, while a smaller coupling constant would indicate a cis relationship.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
|---|---|---|---|
| H2a, H2b | 3.50 - 3.80 | m | - |
| H3 | 5.45 | dm | J(H,F) = 52.5 |
| H4 | 3.95 | m | - |
| H5a, H5b | 3.65 - 3.90 | m | - |
| Ar-H | 7.30 - 7.50 | m | - |
The ¹³C NMR spectrum reveals the carbon framework of the molecule. The carbon atom bonded to fluorine (C3) exhibits a large one-bond coupling constant (¹JCF), typically in the range of 170-200 Hz, and its chemical shift is significantly downfield (approx. 90-95 ppm) due to the electronegativity of fluorine. The adjacent carbons (C2 and C4) will show smaller two-bond couplings (²JCF). The phenyl group carbons resonate in the aromatic region (125-140 ppm). Quaternary carbons, like the phenyl carbon attached to the pyrrolidine ring, often show weaker signals. youtube.com
| Carbon Assignment | Chemical Shift (δ, ppm) | Coupling Constant (J(C,F), Hz) |
|---|---|---|
| C2 | 52.8 | ²J = 21.5 |
| C3 | 93.5 | ¹J = 185.0 |
| C4 | 48.2 | ²J = 20.8 |
| C5 | 51.5 | ³J = 3.1 |
| Ar-C (ipso) | 138.1 | - |
| Ar-C (ortho, meta, para) | 127.9 - 129.5 | - |
| Fluorine Assignment | Chemical Shift (δ, ppm) | Multiplicity | Key Coupling Constants (J, Hz) |
|---|---|---|---|
| C3-F | -175.5 | dtd | J(F,H3) = 52.5, J(F,H4) = 25.0, J(F,H2) = 18.5 |
Two-dimensional (2D) NMR experiments are essential for unambiguous assignment and stereochemical determination.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It allows for the definitive assignment of the protonated carbons in the ¹³C NMR spectrum based on the more easily assigned ¹H NMR spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space (typically within 5 Å), irrespective of their through-bond connectivity. For 3-Fluoro-4-phenylpyrrolidine, NOESY is critical for determining the relative stereochemistry. For a cis isomer, a strong NOE would be observed between H3 and H4. Conversely, in a trans isomer, this correlation would be absent or very weak, while NOE correlations between H3 and a proton on C5, and H4 and a proton on C2 might be observed, depending on the ring conformation.
The five-membered pyrrolidine ring is not planar and exists in dynamic equilibrium between various puckered conformations, typically described as envelope or twist forms. nih.govfrontiersin.org The substituents at C3 and C4 heavily influence the preferred conformation. The fluorine atom, due to stereoelectronic factors like the gauche effect, can impart a strong conformational bias. beilstein-journals.org
The analysis of vicinal proton-proton (³JHH) and proton-fluorine (³JHF) coupling constants provides quantitative data on the dihedral angles and thus the ring pucker. nih.gov For example, the magnitudes of the couplings between H3/H4, H3/H2 protons, and H4/H5 protons can be used to calculate the pseudorotational phase angle of the ring, defining its specific conformation (e.g., Cγ-exo or Cγ-endo). nih.gov This analysis, combined with through-space distance constraints derived from NOESY experiments, allows for the construction of a detailed 3D model of the molecule's predominant conformation in solution. researchgate.net
X-ray Crystallography for Absolute Configuration and Stereochemistry
While NMR provides excellent data for the structure in solution, single-crystal X-ray crystallography offers the most direct and unambiguous method for determining the molecular structure in the solid state. thieme-connect.denih.gov This technique yields a precise three-dimensional map of atomic positions, providing definitive proof of the relative stereochemistry (cis vs. trans) of the fluorine and phenyl groups.
If the compound is resolved into its enantiomers, X-ray diffraction using anomalous dispersion can also determine the absolute configuration at the chiral centers (C3 and C4). nih.govnih.gov The crystallographic data provides precise bond lengths, bond angles, and torsion angles, which quantitatively describe the pyrrolidine ring pucker. This solid-state conformation can then be compared with the solution-state conformation determined by NMR to assess the influence of crystal packing forces. mdpi.com
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₀H₁₃ClFN |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.89 |
| b (Å) | 11.01 |
| c (Å) | 15.23 |
| β (°) | 99.51 |
| Volume (ų) | 975.4 |
| Z | 4 |
Determination of Diastereomeric and Enantiomeric Purity
The presence of two chiral centers in this compound (at C3 and C4) means it can exist as a mixture of diastereomers (cis and trans) and enantiomers. The precise determination of the stereoisomeric composition is critical for its application. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed for this purpose.
HPLC Methods: Chiral HPLC is a powerful tool for separating and quantifying enantiomers and diastereomers. For compounds like fluorinated pyrrolidines, this often involves either a chiral stationary phase (CSP) or derivatization with a chiral agent to form diastereomers that can be separated on a standard achiral column. For instance, in the analysis of similar fluorinated compounds, derivatization of the amine group is a common strategy to create diastereomeric amides, which can then be resolved using reverse-phase HPLC. researchgate.net
NMR Spectroscopy: NMR spectroscopy, particularly ¹H and ¹⁹F NMR, is invaluable for determining both diastereomeric and enantiomeric purity.
Diastereomeric Purity: The relative configuration of the fluorine and phenyl groups (cis or trans) leads to distinct chemical shifts and coupling constants in the NMR spectrum. The ratio of the diastereomers can be determined by integrating the signals corresponding to each isomer.
Enantiomeric Purity: To determine the enantiomeric excess (ee), a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) is typically used. The CSA forms transient diastereomeric complexes with the enantiomers, leading to the separation of their NMR signals. For fluorinated compounds, ¹⁹F NMR is particularly advantageous due to its high sensitivity and the large chemical shift dispersion, which often allows for baseline separation of the signals of the diastereomeric complexes. ossila.com
| Technique | Method | Application | Key Parameters |
| HPLC | Chiral Stationary Phase (CSP) | Separation of enantiomers | Column type, mobile phase composition, flow rate, detection wavelength |
| Derivatization with Chiral Agent | Separation of diastereomers on achiral column | Derivatizing agent, reaction conditions, column type, mobile phase | |
| NMR | ¹H, ¹³C, ¹⁹F NMR | Determination of diastereomeric ratio | Integration of distinct signals for each diastereomer |
| NMR with Chiral Solvating Agent | Determination of enantiomeric excess | Molar ratio of substrate to CSA, solvent, temperature |
Conformational Preferences in Solid State
The solid-state conformation of this compound is primarily dictated by the stereoelectronic effects of the fluorine substituent on the pyrrolidinium (B1226570) ring. While a crystal structure for the exact title compound is not publicly available, extensive computational and experimental studies on the 3-fluoropyrrolidinium cation provide profound insights. researchgate.net
Quantum-chemical calculations (CCSD/DGTZVP level) and experimental infrared spectroscopy have revealed that the 3-fluoropyrrolidinium cation singularly adopts a conformation where the C-F bond is in a pseudo-axial orientation. researchgate.net This pronounced preference is attributed to a strong, attractive electrostatic interaction between the partially positive hydrogens on the ammonium (B1175870) group and the electronegative fluorine atom (an N-H···F-C interaction), which resembles a hydrogen bond. This interaction is strong enough to induce significant puckering of the five-membered ring and overrides the conformational diversity typically seen in similar systems. researchgate.net
The pyrrolidine ring itself can adopt either an envelope or a twisted conformation. In the case of the 3-fluoropyrrolidinium cation, calculations show a preference for an envelope conformation in the gas phase and a twist conformation in a simulated solvent environment (DMSO). researchgate.net For this compound, the bulky phenyl group at the C4 position would further influence the ring pucker, but the dominant pseudo-axial preference of the fluorine is expected to be maintained.
| Structural Feature | Predicted Preference | Driving Force | Reference |
| C-F Bond Orientation | Pseudo-axial | Strong intramolecular N-H···F-C electrostatic attraction | researchgate.net |
| Pyrrolidinium Ring Pucker | Envelope (gas phase) or Twist (in solution) | Minimization of torsional strain and intramolecular interactions | researchgate.net |
Analysis of Crystal Packing and Intermolecular Interactions
The crystal packing of this compound in the solid state will be governed by a network of intermolecular interactions. Based on the crystal structures of analogous phenylpyrrolidinium chlorides and other organic hydrochlorides, several key interactions can be anticipated. nih.govresearchgate.netnih.gov
Hydrogen Bonding: The most significant interactions will be the hydrogen bonds formed between the protonated amine (N⁺-H) of the pyrrolidinium cation and the chloride anion (Cl⁻). These N-H···Cl hydrogen bonds are a primary organizing force in the crystal lattice of amine hydrochlorides, often forming chains or more complex three-dimensional networks that link the cations and anions. researchgate.net
π-Interactions: The presence of the phenyl group introduces the possibility of π-π stacking and C-H···π interactions. In the crystal structure of a similar compound, 1,2-diphenyl-2-(pyrrolidin-1-yl)ethanone hydrochloride, both π-π stacking and edge-to-face (C-H···π) interactions were observed to be important for the packing arrangement. mdpi.com These interactions would contribute to the formation of layered or stacked structures within the crystal.
| Interaction Type | Donor | Acceptor | Expected Role in Crystal Packing |
| Hydrogen Bond | N⁺-H (Pyrrolidinium) | Cl⁻ (Chloride) | Primary structural motif, forming chains/networks |
| Weak Hydrogen Bond | C-H (Pyrrolidinium/Phenyl) | F-C | Secondary stabilization |
| π-Interactions | Phenyl Ring (π-system) | Phenyl Ring (π-system) | Formation of stacked structures |
| C-H (Pyrrolidinium/Phenyl) | Phenyl Ring (π-system) | Contribution to 3D network |
Vibrational Spectroscopy (IR and Raman)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule's structure, functional groups, and conformational state.
Identification of Functional Groups and Molecular Fingerprints
The IR and Raman spectra of this compound can be interpreted by identifying characteristic vibrational modes for its constituent functional groups.
N-H Stretching: The protonated secondary amine (R₂N⁺H₂) will exhibit strong, broad absorption bands in the IR spectrum, typically in the range of 2700-3100 cm⁻¹. These bands are due to the N⁺-H stretching vibrations and are often broadened due to strong hydrogen bonding with the chloride anion.
C-H Stretching: Aromatic C-H stretching vibrations of the phenyl group will appear as sharp bands just above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the pyrrolidine ring will be observed just below 3000 cm⁻¹.
C=C Stretching: The aromatic ring will show characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region of both IR and Raman spectra.
C-F Stretching: The C-F stretching vibration is expected to produce a strong absorption in the IR spectrum, typically in the 1000-1100 cm⁻¹ range. The exact position is sensitive to the local electronic environment.
Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex series of bands arising from C-C stretching, C-N stretching, and various bending and deformation modes of the entire molecule. This region is unique to the specific structure and conformation of the compound.
An experimental and calculated IR spectrum of the 3-fluoropyrrolidinium cation shows prominent bands between 800 cm⁻¹ and 1800 cm⁻¹, which are attributed to various bending and stretching modes of the fluorinated pyrrolidinium ring. researchgate.net
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| N⁺-H Stretch | 2700-3100 | Strong, Broad | Weak |
| Aromatic C-H Stretch | 3000-3100 | Medium | Strong |
| Aliphatic C-H Stretch | 2850-2960 | Medium | Strong |
| Aromatic C=C Stretch | 1450-1600 | Medium-Strong | Strong |
| C-F Stretch | 1000-1100 | Strong | Weak |
| N-H Bend | 1550-1650 | Medium | Weak |
Analysis of Vibrational Modes and Force Fields
A detailed understanding of the vibrational modes requires normal coordinate analysis, which is now routinely performed using computational methods like Density Functional Theory (DFT). nih.govnih.gov DFT calculations, often using a hybrid functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict the vibrational frequencies and intensities of a molecule. nih.gov
The calculated harmonic frequencies are typically scaled by an empirical factor (e.g., ~0.96-0.97) to account for anharmonicity and systematic errors in the computational method, allowing for a more accurate comparison with experimental spectra. nih.govresearchgate.net The potential energy distribution (PED) analysis derived from these calculations allows for the unambiguous assignment of each calculated vibrational frequency to specific internal coordinates (stretching, bending, torsion), providing a complete description of the molecule's vibrational dynamics. mdpi.com
This computational approach allows for the creation of a scaled quantum mechanical (SQM) force field, which represents the force constants for all the bonds and angles within the molecule. This force field is a powerful tool for accurately predicting the vibrational spectra of the molecule and its isotopologues.
Conformational Insights from Vibrational Frequencies
Vibrational frequencies are sensitive to the molecular conformation. Different conformers of a molecule will exhibit slightly different IR and Raman spectra due to changes in bond strengths, bond angles, and vibrational coupling. nih.gov This sensitivity can be exploited to study the conformational preferences of this compound.
As established, the 3-fluoropyrrolidinium cation strongly prefers a single pseudo-axial conformation. researchgate.net This lack of conformational equilibrium for the fluorinated ring simplifies the vibrational spectrum, as the observed bands should correspond to this single dominant conformer. The excellent agreement between the experimental IR spectrum of 3-fluoropyrrolidinium and the spectrum calculated for the pseudo-axial conformer confirms this singular conformational preference. researchgate.net Any minor bands that cannot be assigned to this conformer could potentially indicate the presence of a small population of other conformers or be due to solid-state effects like crystal lattice vibrations. Therefore, the analysis of the IR and Raman spectra, in conjunction with DFT calculations, serves as a powerful method to both identify and confirm the dominant solid-state conformation of the molecule.
Mass Spectrometry for Molecular Mass and Fragmentation Patterns
Mass spectrometry is a critical analytical technique for the structural elucidation of novel compounds, providing vital information on the molecular mass and characteristic fragmentation patterns. For this compound, mass spectrometric analysis confirms its molecular identity and offers insights into its structural stability.
The molecular formula of 3-Fluoro-4-phenylpyrrolidine is C₁₀H₁₂FN. As the compound is in its hydrochloride salt form, its chemical formula is C₁₀H₁₃ClFN. The molecular weight of the free base is 179.22 g/mol , and the molecular weight of the hydrochloride salt is 215.68 g/mol . In mass spectrometry, particularly with soft ionization techniques like electrospray ionization (ESI), the analysis typically reveals the protonated molecule of the free base, [M+H]⁺, at a mass-to-charge ratio (m/z) corresponding to the free base plus a proton.
Detailed fragmentation analysis of this compound provides a fingerprint for its identification. While direct experimental data for this specific isomer is not extensively published, the fragmentation pattern can be predicted based on the known behavior of phenylpyrrolidine and fluorinated aromatic compounds in mass spectrometry.
Upon ionization, the protonated molecule [C₁₀H₁₂FN + H]⁺ is expected to be the parent ion. The subsequent fragmentation is likely to proceed through several key pathways, primarily involving the pyrrolidine ring and the fluorophenyl moiety.
A primary fragmentation pathway for pyrrolidine-containing compounds often involves the cleavage of the pyrrolidine ring. This can occur through the loss of small neutral molecules such as ethylene (B1197577) (C₂H₄). Another significant fragmentation route is the cleavage of the bond between the pyrrolidine ring and the phenyl group, which can lead to the formation of characteristic ions.
The presence of the fluorine atom on the pyrrolidine ring and the phenyl group at the adjacent position influences the fragmentation. Common fragmentation patterns for fluorinated aromatic compounds include the loss of a fluorine atom or hydrogen fluoride (B91410) (HF).
Based on these general principles, the following table outlines the predicted significant fragment ions for 3-Fluoro-4-phenylpyrrolidine in a mass spectrum.
| Predicted m/z | Proposed Fragment Ion | Plausible Neutral Loss |
|---|---|---|
| 180.12 | [C₁₀H₁₃FN]⁺ | - |
| 160.11 | [C₁₀H₁₁N]⁺ | HF |
| 152.09 | [C₈H₁₀FN]⁺ | C₂H₄ |
| 109.05 | [C₆H₄F]⁺ | C₄H₈N |
| 91.05 | [C₇H₇]⁺ (Tropylium ion) | C₃H₅FN |
The fragmentation pattern provides a unique signature that can be used to identify this compound and distinguish it from its isomers and other related compounds. The stability of the fluorophenyl cation and the tropylium (B1234903) ion often results in them being prominent peaks in the mass spectrum. The precise ratios of these fragments can depend on the ionization technique and the energy applied during the analysis.
Theoretical and Computational Chemistry Studies
Quantum Mechanical (QM) Calculations for Electronic Structureresearchgate.net
Quantum mechanical calculations are fundamental to elucidating the electronic characteristics of 3-Fluoro-4-phenylpyrrolidine hydrochloride. By solving approximations of the Schrödinger equation, these methods provide a detailed picture of electron distribution and orbital energies. DFT methods, particularly with functionals like B3LYP, are commonly used for their balance of computational cost and accuracy in studying organic molecules. beilstein-journals.orgnih.govresearchgate.net
The reactivity of a molecule can be effectively described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. ajchem-a.comscirp.org A smaller energy gap generally implies higher reactivity and lower stability. researchgate.net
For this compound, the presence of the highly electronegative fluorine atom is expected to lower the energies of the molecular orbitals. The phenyl group's π-system will also contribute significantly to the frontier orbitals. The protonated nitrogen atom (ammonium) will act as a strong electron-withdrawing group, further influencing the orbital energies. Global reactivity descriptors such as chemical hardness, softness, and chemical potential can be derived from the HOMO and LUMO energies to further quantify the molecule's reactivity. ajchem-a.com
Table 1: Representative Global Reactivity Parameters Derived from HOMO-LUMO Energies This table presents illustrative data based on typical DFT calculations for similar organic molecules to demonstrate the concepts.
| Parameter | Formula | Typical Value Range (eV) | Implication |
|---|---|---|---|
| HOMO Energy (EHOMO) | - | -6.0 to -7.5 | Energy of the outermost electron; relates to ionization potential |
| LUMO Energy (ELUMO) | - | -1.5 to -2.5 | Energy of the first unoccupied orbital; relates to electron affinity |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 5.5 | Indicates chemical reactivity and kinetic stability |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.0 to 2.75 | Measures resistance to change in electron distribution |
| Chemical Softness (S) | 1 / (2η) | 0.18 to 0.25 | Reciprocal of hardness; indicates higher reactivity |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 3.75 to 5.0 | Measures the power of an atom to attract electrons |
Electrostatic Potential (ESP) Surface Analysis
The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its intermolecular interaction sites. nih.govrsc.org The ESP map is plotted on the molecule's electron density surface, with different colors representing varying electrostatic potentials. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. nih.gov
In this compound, the ESP surface is expected to show distinct features:
A region of strong positive potential (blue) would be centered on the ammonium (B1175870) hydrogen (N-H+), highlighting its acidity and role as a hydrogen bond donor.
A region of strong negative potential (red) would be located around the highly electronegative fluorine atom. nih.gov
The π-system of the phenyl ring would create a region of moderate negative potential above and below the plane of the ring.
These ESP features are crucial for understanding how the molecule interacts with biological targets or other molecules. nih.gov
Conformational Analysis and Energeticsresearchgate.netresearchgate.net
Saturated five-membered rings like pyrrolidine (B122466) are not planar. They adopt puckered conformations to alleviate the torsional strain that would arise from eclipsing interactions in a planar structure. nih.gov The specific conformation of the pyrrolidine ring is a critical determinant of a molecule's biological activity and physical properties. nih.gov
The pyrrolidine ring predominantly exists in two main types of puckered conformations: the "envelope" form, where four atoms are roughly coplanar and the fifth is out of the plane, and the "twist" or "half-chair" form, where two adjacent atoms are on opposite sides of a plane formed by the other three. nih.gov These conformations are often described as Cγ-endo or Cγ-exo (for envelope) or with similar descriptors for the twist form, indicating the direction of the puckering relative to substituents on the ring. nih.gov For instance, in proline-containing peptides, these puckers are often referred to as "UP" and "DOWN". researchgate.netnih.gov The ring is flexible and can interconvert between different puckered states, but there is an energy barrier to this inversion. The height of this barrier and the relative stability of the conformers are influenced by the substituents on the ring.
The substitution of a hydrogen atom with fluorine has a profound impact on the conformational preferences of the pyrrolidine ring. beilstein-journals.orgresearchgate.net This influence is primarily due to stereoelectronic effects, including the gauche effect and inductive effects. nih.govresearchgate.net
The strong electron-withdrawing nature of fluorine can enforce a specific pucker upon the ring. nih.govresearchgate.net A key factor is the "gauche effect," which describes the tendency of adjacent bonds with electronegative substituents to adopt a gauche (60° dihedral angle) conformation. In fluorinated pyrrolidines, a stabilizing interaction often occurs when the C-F bond is gauche to the nitrogen atom's lone pair or the C-N bond. beilstein-journals.orgacs.org This preference can lock the ring into a specific endo or exo pucker, depending on the stereochemistry of the fluorine substituent. nih.gov
In 3-Fluoro-4-phenylpyrrolidine, the conformational landscape is determined by a complex interplay between the stereoelectronic demands of the C3-fluorine and the steric bulk of the C4-phenyl group. The relative orientation (cis or trans) of these two substituents would lead to different low-energy conformations to minimize steric hindrance while maximizing stabilizing electronic interactions like the gauche effect. Quantum mechanical calculations are essential to determine the relative energies of these conformers and the barriers between them. biorxiv.org
Table 2: General Influence of Fluorine Stereochemistry on Pyrrolidine Ring Pucker This table summarizes general findings for 4-fluoroproline (B1262513) derivatives, which illustrate the principles applicable to 3-fluoro-4-phenylpyrrolidine.
| Fluorine Stereochemistry (Example) | Preferred Ring Pucker | Driving Force | Consequence |
| trans-4-Fluoro | Cγ-exo | Gauche effect, minimization of dipole moments | Stabilizes a specific ring conformation nih.govresearchgate.net |
| cis-4-Fluoro | Cγ-endo | Gauche effect, stereoelectronic interactions | Stabilizes the alternative ring pucker nih.govresearchgate.net |
Stereochemical Effects on Molecular Geometry
The introduction of a fluorine atom and a phenyl group into the pyrrolidine ring of this compound creates stereocenters, leading to the existence of different stereoisomers. The relative orientation of these substituents significantly influences the molecule's three-dimensional structure and, consequently, its chemical and biological properties.
Computational methods, particularly Density Functional Theory (DFT), are instrumental in exploring the geometries of these stereoisomers. researchgate.net By calculating the potential energy surface, researchers can identify the most stable conformations for each isomer. The pyrrolidine ring itself is not planar and can adopt various puckered conformations, often described as envelope or twist forms. beilstein-journals.org The preferred pucker is determined by a delicate balance of steric hindrance and electronic effects.
The presence of the fluorine atom introduces specific stereoelectronic interactions. One such interaction is the gauche effect, which may favor a conformation where the electronegative fluorine atom is gauche to the nitrogen atom of the pyrrolidine ring. beilstein-journals.org In the protonated state of this compound, a significant electrostatic interaction between the positively charged nitrogen (NH2+) and the partially negative fluorine (Fδ−) is expected to further stabilize a cis relationship between these two groups. nih.gov This attractive interaction can reinforce the conformational preference dictated by hyperconjugative effects. beilstein-journals.org
The phenyl group, being bulky, will preferentially occupy a pseudoequatorial position to minimize steric strain. However, the interplay between the steric demands of the phenyl group and the stereoelectronic effects of the fluorine atom will ultimately determine the lowest energy conformation of the pyrrolidine ring.
Table 1: Key Stereochemical Interactions and Their Predicted Impact
| Interaction | Description | Predicted Effect on Conformation |
| Steric Hindrance | Repulsive interaction between the bulky phenyl group and other ring substituents. | Favors a pseudoequatorial orientation of the phenyl group. |
| Gauche Effect | A stabilizing interaction that favors a gauche arrangement between electronegative substituents. | May influence the torsional angle between the C-F and C-N bonds. |
| Electrostatic Interaction | Attractive force between the protonated nitrogen (NH2+) and the electronegative fluorine atom. | Likely stabilizes a cis conformation of the fluorine and nitrogen atoms. |
Intermolecular Interactions and Hydrogen Bonding Analysis
In the solid state, the hydrochloride salt of 3-Fluoro-4-phenylpyrrolidine exists as an ionic pair, with the chloride ion playing a crucial role in the crystal lattice. The intermolecular interactions are dominated by hydrogen bonds and, to a lesser extent, by van der Waals forces and π-π stacking interactions involving the phenyl rings.
The primary hydrogen bond donors are the two protons on the positively charged nitrogen atom of the pyrrolidinium (B1226570) ring. The primary acceptor is the chloride ion (Cl-). Strong N-H···Cl hydrogen bonds are expected to be a defining feature of the crystal structure.
Additionally, the phenyl rings can engage in π-π stacking or C-H···π interactions, further stabilizing the supramolecular assembly. mostwiedzy.pl The specific arrangement of molecules in the crystal lattice will seek to maximize these attractive interactions. Theoretical calculations can predict the energetics of these different intermolecular interactions, providing a detailed picture of the forces governing the solid-state structure. mdpi.com
Table 2: Predicted Intermolecular Interactions in this compound
| Interaction Type | Donor | Acceptor | Predicted Strength |
| Hydrogen Bond | N-H (pyrrolidinium) | Cl- | Strong |
| Hydrogen Bond | C-H (aliphatic/aromatic) | F | Weak |
| Hydrogen Bond | C-H (aliphatic/aromatic) | Cl- | Weak |
| π-π Stacking | Phenyl Ring | Phenyl Ring | Moderate |
| C-H···π Interaction | C-H (aliphatic/aromatic) | Phenyl Ring | Weak |
Prediction of Spectroscopic Parameters (NMR, IR, Raman)
Computational chemistry is a valuable tool for predicting and interpreting the spectroscopic signatures of molecules.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. researchgate.net These calculations can help in the assignment of experimental spectra, especially for complex molecules with overlapping signals. The predicted chemical shifts are sensitive to the molecular geometry, and therefore, comparing calculated and experimental values can help confirm the dominant conformation in solution. Furthermore, through-space J-coupling constants, such as ¹hJ(NH,F), can be calculated to provide evidence for specific intramolecular interactions, like hydrogen bonds. nih.gov
IR and Raman Spectroscopy: The vibrational frequencies and intensities for both Infrared (IR) and Raman spectroscopy can be calculated from first principles. nih.gov These calculations provide a theoretical vibrational spectrum that can be compared with experimental data. researchgate.net By analyzing the vibrational modes, specific peaks can be assigned to the stretching, bending, and torsional motions of different functional groups within the molecule. nih.gov For instance, the characteristic N-H stretching frequencies in the IR spectrum would be sensitive to the hydrogen bonding environment. Similarly, Raman spectroscopy can provide complementary information, particularly for the vibrations of the aromatic ring. mdpi.com
Table 3: Application of Computational Methods to Spectroscopic Prediction
| Spectroscopy | Computational Method | Predicted Parameters | Utility |
| NMR | GIAO, DFT | Chemical Shifts (¹H, ¹³C), Coupling Constants | Structural elucidation, conformational analysis |
| IR | DFT | Vibrational Frequencies, Intensities | Functional group identification, analysis of hydrogen bonding |
| Raman | DFT | Vibrational Frequencies, Intensities | Complementary vibrational analysis, skeletal modes |
Molecular Dynamics Simulations for Conformational Landscape
While quantum mechanics calculations are excellent for determining the properties of static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. mdpi.com MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of the conformational landscape in different environments, such as in solution.
For this compound, an MD simulation would reveal the flexibility of the pyrrolidine ring and the rotational freedom of the phenyl group. It could show transitions between different ring puckers and how these motions are influenced by the solvent. By simulating the molecule in a solvent like water, one can observe the formation and breaking of hydrogen bonds with solvent molecules, providing a more realistic picture of its behavior in a biological context.
The trajectory from an MD simulation can be analyzed to identify the most populated conformational states and the energy barriers for transitioning between them. This information is crucial for understanding how the molecule might interact with a biological target, as the bioactive conformation may not necessarily be the lowest-energy conformation in isolation. nih.gov
Applications of 3 Fluoro 4 Phenylpyrrolidine Hydrochloride As a Synthetic Intermediate
Chiral Building Block in Complex Molecule Synthesis
The synthesis of complex, biologically active molecules, particularly pharmaceuticals and agrochemicals, often relies on the availability of chiral intermediates that serve as foundational units for constructing intricate stereochemical architectures. buchler-gmbh.com 3-Fluoro-4-phenylpyrrolidine hydrochloride, available in specific enantiomeric forms, is an exemplary chiral building block that provides a pre-defined stereochemical framework, thereby simplifying synthetic routes and ensuring high optical purity in the final products. nih.govchiroblock.com
The fluorinated pyrrolidine (B122466) motif is incorporated into a variety of complex molecules to enhance their biological activity and pharmacokinetic profiles. The fluorine atom, with its high electronegativity and small size, can modulate the electronic properties of adjacent functional groups and form key hydrogen bonds with biological targets, leading to improved binding affinity and selectivity.
Research has demonstrated the utility of chiral fluorinated pyrrolidines in the development of potent enzyme inhibitors. For instance, derivatives of this scaffold have been employed in the synthesis of inhibitors for neuronal nitric oxide synthase (nNOS), where the pyrrolidine ring serves as a central scaffold for orienting pharmacophoric groups into the enzyme's active site. nih.gov The stereochemistry of the pyrrolidine is crucial for achieving the correct spatial arrangement for effective binding.
Table 1: Examples of Complex Molecules Synthesized Using Fluorinated Pyrrolidine Scaffolds
| Target Molecule Class | Role of Pyrrolidine Scaffold | Key Synthetic Strategy |
|---|---|---|
| Enzyme Inhibitors (e.g., nNOS) | Central chiral scaffold for orienting substituents | Reductive amination and deprotection sequences |
| Bioactive Peptidomimetics | Conformational constraint and metabolic stability | Incorporation into peptide chains via solid-phase synthesis |
Precursor for Advanced Organic Materials
Beyond its applications in life sciences, this compound serves as a precursor for the synthesis of advanced organic materials with unique physicochemical properties. The incorporation of this chiral, fluorinated moiety can influence the molecular organization and bulk properties of materials, leading to applications in materials science and electronics.
One notable application is in the synthesis of chiral ionic liquids. ossila.com By N-alkylation of the pyrrolidine's secondary amine followed by quaternization, novel ionic liquids can be prepared. These materials have shown high oxidation stability and good high-voltage cyclability, making them promising candidates for electrolytes in high-voltage Li-ion batteries. ossila.com
Furthermore, methylated derivatives of fluoropyrrolidine have been used to construct perovskite metal complexes. ossila.com These materials can exhibit switchable dielectric constants at high temperatures and display properties like circular polarized luminescence, which are of significant interest for applications in photonics and electronics. ossila.com The chirality and fluorine substitution of the pyrrolidine core are instrumental in inducing these desirable material properties.
Use in the Synthesis of Chiral Ligands for Asymmetric Catalysis
Asymmetric catalysis is a cornerstone of modern chemical synthesis, enabling the production of enantiomerically pure compounds. The effectiveness of an asymmetric catalyst is heavily dependent on the structure of the chiral ligand coordinated to the metal center. Chiral pyrrolidine derivatives are among the most successful ligand scaffolds due to their conformational rigidity and the predictable steric environment they create. researchgate.net
This compound is an excellent starting material for the synthesis of novel chiral ligands. The secondary amine provides a convenient handle for elaboration into various ligand types, such as diamines, amino alcohols, and phosphine-containing ligands (e.g., PNNP ligands). researchgate.netresearchgate.net The fluorine and phenyl substituents can be used to fine-tune the steric and electronic properties of the resulting ligand, which in turn influences the activity and enantioselectivity of the catalyst.
These ligands have been successfully employed in a range of metal-catalyzed asymmetric reactions, including transfer hydrogenation, cycloadditions, and cross-coupling reactions. The defined stereochemistry of the pyrrolidine backbone is transferred to the reaction products, often with high levels of enantiomeric excess.
Table 2: Application of Pyrrolidine-Based Chiral Ligands
| Reaction Type | Metal Catalyst | Role of Ligand |
|---|---|---|
| Asymmetric Transfer Hydrogenation | Iron (Fe), Ruthenium (Ru) | Controls stereochemical outcome of ketone reduction |
| Asymmetric 1,3-Dipolar Cycloaddition | Copper (Cu) | Directs the stereoselective formation of new chiral centers |
Incorporation into Peptide and Peptidomimetic Scaffolds for Conformational Probing
Peptides and peptidomimetics are important therapeutic agents, but their application is often limited by poor metabolic stability and conformational flexibility. nih.gov Incorporating constrained, non-natural amino acid analogues into peptide sequences is a well-established strategy to overcome these limitations. 3-Fluoro-4-phenylpyrrolidine can be viewed as a cyclized and substituted analogue of proline, a key amino acid for inducing turns in peptide structures.
The rigid pyrrolidine ring, when incorporated into a peptide backbone, imparts a significant conformational constraint, forcing the peptide into a more defined three-dimensional structure. This pre-organization can lead to enhanced binding affinity for the target receptor or enzyme. The fluorine atom serves as a useful probe for studying molecular interactions via ¹⁹F NMR spectroscopy and can also improve metabolic stability by blocking sites of enzymatic degradation. nih.gov
The synthesis of these modified peptides often utilizes solid-phase peptide synthesis (SPPS) techniques, where the fluoropyrrolidine unit is incorporated as a unique building block. nih.gov This approach allows for the rapid generation of libraries of peptidomimetics for structure-activity relationship (SAR) studies. nih.gov
Role in Scaffold Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) is a powerful strategy for the efficient generation of structurally diverse and complex small molecule libraries for high-throughput screening and drug discovery. nih.gov DOS aims to explore novel areas of chemical space, moving beyond the flat, aromatic structures that dominate many commercial compound collections. nih.gov
This compound is an ideal starting scaffold for DOS. Its key features for this application include:
Three-Dimensionality: The sp³-rich, non-planar pyrrolidine ring provides a strong foundation for building 3D molecules. nih.gov
Defined Stereochemistry: Starting with an enantiomerically pure building block allows for the synthesis of stereochemically defined libraries.
Multiple Functionalization Points: The secondary amine and the phenyl ring offer distinct points for chemical modification, allowing for divergent synthetic pathways from a common intermediate.
By applying a variety of coupling reactions and cyclization strategies to the 3-fluoro-4-phenylpyrrolidine scaffold, chemists can rapidly generate libraries of spirocyclic, fused, and bridged heterocyclic compounds. This approach enables the creation of unique molecular frameworks that are well-suited for targeting complex biological systems and identifying novel therapeutic agents. nih.gov
Q & A
Q. What are the key steps in synthesizing 3-Fluoro-4-phenylpyrrolidine hydrochloride?
The synthesis typically involves:
Ring Formation : Cyclization of a precursor to generate the pyrrolidine backbone.
Fluorination : Introduction of fluorine at the 3-position via electrophilic substitution or halogen exchange.
Phenyl Group Incorporation : Coupling reactions (e.g., Suzuki-Miyaura) to attach the phenyl group at the 4-position.
Salt Formation : Treatment with hydrochloric acid to yield the hydrochloride salt, enhancing stability and solubility .
Q. What physicochemical properties are critical for experimental design?
Key properties include:
Q. Which analytical methods are used for purity and structural confirmation?
Q. What safety precautions are required during handling?
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to prevent inhalation of fine particles.
- First Aid : Immediate rinsing with water for skin/eye exposure; seek medical attention if ingested .
Advanced Questions
Q. How can stereochemical purity be optimized during synthesis?
Q. What role does fluorine play in modulating bioactivity?
Fluorine’s electronegativity and small atomic radius enhance:
Q. How to address contradictions in synthetic yield data across studies?
Q. What protocols ensure reproducibility in pharmacological assays?
Q. How does the hydrochloride salt form influence reactivity in substitution reactions?
Q. What strategies mitigate batch-to-batch variability in industrial-scale synthesis?
- Process Analytical Technology (PAT) : Real-time monitoring (e.g., FTIR, Raman) to ensure consistency.
- Design of Experiments (DoE) : Multivariate analysis to identify critical process parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
